3-Azaniumyl-2-methylpropanoate is a natural product found in Drosophila melanogaster, Salmonella enterica, and Caenorhabditis elegans with data available.
3-Aminoisobutyric Acid is a derivative of the amino acid alanine that is a product of thymine metabolism, which has the potential to induce downstream metabolic activity. During exercise, 3-aminoisobutyric acid is secreted by muscle cells into the blood. Once this molecule interacts with adipocytes, it may induce signaling pathways that regulate the metabolism of fats, insulin, and cholesterol.
3-Amino-2-methylpropanoic acid
CAS No.: 144-90-1
Cat. No.: VC21543142
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 144-90-1 |
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Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | 3-amino-2-methylpropanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
Standard InChI Key | QCHPKSFMDHPSNR-UHFFFAOYSA-N |
SMILES | CC(CN)C(=O)O |
Canonical SMILES | CC(CN)C(=O)O |
Chemical Identity and Properties
Basic Information
3-Amino-2-methylpropanoic acid is a beta-amino acid with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It exists in various forms, including the free acid, zwitterionic form, and as salts such as the hydrochloride derivative (C₄H₁₀ClNO₂) . The compound features a carboxylic acid group, a primary amine, and a methyl substituent at the alpha carbon position.
Structural Characteristics
This compound contains a chiral center at the C-2 position, resulting in two enantiomers: (R)-3-Amino-2-methylpropanoic acid and (S)-3-Amino-2-methylpropanoic acid . The (R)-enantiomer has been more extensively studied and is often referred to as (R)-β-aminoisobutyric acid or (R)-BAIBA in scientific literature. The molecule's stereochemistry significantly impacts its biological activity and interactions with enzymes and receptors.
Identifiers and Nomenclature
The compound is referenced through various systematic and common names in scientific literature, as shown in Table 1.
Table 1: Identifiers and Nomenclature of 3-Amino-2-methylpropanoic acid
Parameter | Value |
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Systematic Name | 3-Amino-2-methylpropanoic acid |
Alternative Names | 3-aminoisobutyric acid, β-aminoisobutyric acid |
R-Enantiomer CAS | 2140-95-6 |
PubChem CID (R-form) | 5459822 |
InChI (R-form) | InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
SMILES (R-form) | CC@HC(=O)O |
Hydrochloride CAS | 28267-25-6 |
PubChem CID (Hydrochloride) | 12558719 |
Structural Characteristics and Physical Properties
Molecular Structure
The molecular structure of 3-Amino-2-methylpropanoic acid features a three-carbon backbone with a methyl group at the C-2 position, a primary amine at C-3, and a carboxylic acid group also attached to C-2 . This arrangement creates a beta-amino acid, distinct from the alpha-amino acids commonly found in proteins.
Isomers and Stereochemistry
The presence of a chiral center at C-2 gives rise to (R) and (S) enantiomers. The (R)-enantiomer has been described as a tautomer of the (R)-3-aminoisobutyric acid zwitterion, where intramolecular proton transfer occurs between the carboxylic acid and amine groups . Under physiological conditions, the compound predominantly exists in its zwitterionic form, with the carboxyl group deprotonated and the amino group protonated.
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-2-methylpropanoic acid influence its behavior in biological systems and its utility in chemical synthesis. Key properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 3-Amino-2-methylpropanoic acid
Property | Value |
---|---|
Molecular Formula | C₄H₉NO₂ |
Molecular Weight | 103.12 g/mol |
Hydrochloride Salt Molecular Weight | 139.58 g/mol |
Physical State | Crystalline solid |
Solubility | Soluble in water, poorly soluble in non-polar solvents |
Acid-Base Properties | Amphoteric (contains both acidic and basic groups) |
pKa Values | Carboxylic acid: ~2.3, Ammonium: ~9.7 (estimated) |
Biological Significance
Metabolic Role
3-Amino-2-methylpropanoic acid plays important roles in various metabolic pathways. It serves as a substrate for enzymes involved in amino acid metabolism and energy production . The compound's stereochemistry significantly impacts its biological activity, with the (R) and (S) enantiomers potentially having different metabolic fates and biological functions.
Physiological Functions
Research suggests that 3-Amino-2-methylpropanoic acid, particularly the (R)-enantiomer, may have important physiological functions related to energy metabolism and body composition. Studies have indicated potential roles in:
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Glucose metabolism and insulin sensitivity
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Lipid metabolism and fat oxidation
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Thermogenesis and energy expenditure
Enzyme Interactions
The compound interacts with various enzymes as a substrate or modulator. The (R)-enantiomer has been studied for its interactions with D-amino acid oxidase, suggesting potential roles in redox signaling pathways and oxidative stress modulation .
Analytical Methods
Spectroscopic Analysis
Various spectroscopic techniques are employed for the structural elucidation and quantification of 3-Amino-2-methylpropanoic acid. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the backbone structure, including the methyl group at C-2 and the amino group at C-3
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is utilized for molecular ion verification
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X-ray Crystallography: Particularly valuable for resolving absolute configuration when the compound is crystallized with heavy atoms
Chromatographic Methods
Chromatographic techniques are essential for analyzing 3-Amino-2-methylpropanoic acid, especially for distinguishing between its enantiomers. Chiral HPLC is particularly important for validating enantiomeric purity, using specialized columns like Chirobiotic T or TAG with appropriate mobile phases . These methods provide crucial data on retention times and peak symmetry, which are compared against racemic standards to confirm stereochemical purity.
Synthesis and Production
Synthetic Routes
The synthesis of 3-Amino-2-methylpropanoic acid, particularly in its enantiomerically pure forms, involves several possible routes. Common synthetic approaches include:
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Asymmetric synthesis using chiral catalysts
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Resolution of racemic mixtures
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Enzymatic methods for stereoselective production
Enantiomeric Resolution
The resolution of enantiomers presents several challenges due to the similar physical properties of the (R) and (S) forms. Techniques employed include:
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Enzymatic resolution using lipases (e.g., Candida antarctica) for kinetic discrimination
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Derivatization with chiral auxiliaries to enhance chromatographic separation
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Crystallization with chiral resolving agents
Research Applications
Chemical Research
In chemical research, 3-Amino-2-methylpropanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its chirality makes it particularly useful in the synthesis of enantiomerically pure compounds with potential biological activities .
Biological Research
The compound is utilized in biological research for studying enzyme mechanisms and protein synthesis. It serves as a substrate for various enzymes, allowing researchers to explore catalytic processes and metabolic pathways . The compound's role in metabolic regulation makes it valuable for studies on energy metabolism and body composition.
Medicinal Chemistry
In medicinal chemistry, 3-Amino-2-methylpropanoic acid is explored for potential therapeutic applications. Research areas include:
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Development of drugs targeting neurological disorders
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Creation of enantiomerically pure pharmaceuticals
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Synthesis of anti-epileptic medications
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Development of metabolic modulators
Structure-Activity Relationships
Molecular Interactions
The structure of 3-Amino-2-methylpropanoic acid enables specific interactions with biological targets. The amino group can form hydrogen bonds and ionic interactions with enzyme active sites, while the carboxyl group participates in similar interactions with basic residues . The methyl group at the C-2 position influences the compound's steric properties and hydrophobicity, affecting its binding affinity and selectivity.
Stereochemical Considerations
The stereochemistry at C-2 significantly impacts the compound's biological activity. The (R) and (S) enantiomers interact differently with enzymes and receptors due to the three-dimensional arrangement of their functional groups. This stereoselectivity is crucial for understanding the compound's mechanism of action and developing effective therapeutic agents based on its structure .
Future Research Directions
Analytical Challenges
Ongoing research should address the analytical challenges associated with the compound, particularly:
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Improved methods for enantiomeric resolution
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Development of more sensitive detection techniques
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Standardization of analytical protocols
Biological Mechanisms
Further investigation into the biological mechanisms of 3-Amino-2-methylpropanoic acid is warranted to:
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Elucidate its precise role in metabolic pathways
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Understand its interactions with various enzymes and receptors
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Explore its potential as a biomarker for metabolic health
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